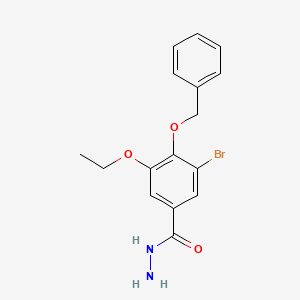![molecular formula C15H20BNO4 B13014149 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13014149.png)
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is an organic compound that features a boron-containing dioxaborolane group. This compound is of significant interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the dioxaborolane group imparts unique reactivity and stability, making it a valuable intermediate in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves the following steps:
Formation of the dioxaborolane group: This can be achieved by reacting pinacol with boron trihalides or boronic acids under controlled conditions.
Cyclization and functionalization: The intermediate is then subjected to cyclization reactions to form the oxazinone ring, followed by methylation to introduce the 3-methyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Reduction: Reduction reactions can convert the oxazinone ring to its corresponding amine derivatives.
Substitution: The dioxaborolane group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides like sodium borohydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Amine derivatives.
Substitution: Biaryl compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of this compound involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition . The oxazinone ring can also interact with biological targets, potentially inhibiting enzymes or modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar coupling reactions.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boron-containing compound with applications in organic synthesis and medicinal chemistry.
Uniqueness: 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is unique due to its combination of the dioxaborolane group and the oxazinone ring, which imparts distinct reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields .
Eigenschaften
Molekularformel |
C15H20BNO4 |
|---|---|
Molekulargewicht |
289.14 g/mol |
IUPAC-Name |
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10-9-17(5)13(18)19-12(10)8-11/h6-8H,9H2,1-5H3 |
InChI-Schlüssel |
JVXZMIBZPCQDPJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C(=O)O3)C)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13014105.png)


![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13014118.png)

